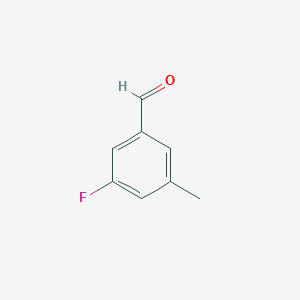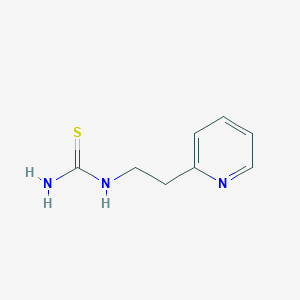
1-(2-(Pyridin-2-yl)ethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(2-(Pyridin-2-yl)ethyl)thiourea” is a compound that has a molecular weight of 153.2 and a molecular formula of C6H7N3S . It is characterized by a six-membered ring intramolecular N-H⋯N hydrogen bond between the primary amino group on the thiourea moiety and the pyridine nitrogen atom .
Molecular Structure Analysis
The molecular structure of “1-(2-(Pyridin-2-yl)ethyl)thiourea” is characterized by two essentially planar molecules in the asymmetric unit, which are held together by two N - H⋯S hydrogen bonds . An intra-molecular N - H⋯N hydrogen bond stabilizes the synperiplanar conformations between the pyridine N atom and the thio-carbonyl C atom, as well as between the pivot C atom of the pyridine ring and the NH2 group .
Aplicaciones Científicas De Investigación
Anti-Fibrosis Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives
Specific Scientific Field
This research falls under the field of Medicinal Chemistry .
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized. Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Methods of Application
The compounds were synthesized and their biological activities were evaluated against HSC-T6 cells .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Synthesis of Ethyl 2-(2-pyridylacetate) Derivatives
Specific Scientific Field
This research is also in the field of Medicinal Chemistry .
Summary of the Application
Thirty-six novel heterocyclic derivatives of ethyl 2-(2-pyridylacetate) were efficiently synthesized. The new compounds involve the linkage of a 2-pyridyl ring with thiosemicarbazide, 1,2,4-triazole, 1,3,4-thiadiazole, and 1,3,4-oxadiazole moieties .
Methods of Application
The compounds were synthesized and their structures were confirmed using 1H-NMR, 13C-NMR, and MS methods .
Results or Outcomes
The obtained compounds were tested in vitro against a number of microorganisms, including Gram-positive cocci, Gram-negative rods, and Candida albicans. In addition, the obtained compounds were tested for cytotoxicity and antiviral activity against HIV-1 .
Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes
Specific Scientific Field
This research is in the field of Organic Chemistry .
Summary of the Application
This study describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through a direct Csp3-H oxidation approach with water under mild conditions .
Methods of Application
The compounds were synthesized using a copper catalyst. The oxidation of Csp3-H was performed with water under mild conditions .
Results or Outcomes
Pyridin-2-yl-methanes with aromatic rings, such as substituted benzene, thiophene, thiazole, pyridine, and triazine, underwent the reaction well to obtain the corresponding products in moderate to good yields .
Synthesis of N-(Pyridin-2-yl)imidates
Summary of the Application
This study reports a facile, green, synthetic protocol of several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines via the corresponding N-(pyridin-2-yl)iminonitriles as intermediates .
Methods of Application
The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Results or Outcomes
The study successfully synthesized several substituted N-(pyridin-2-yl)imidates from nitrostyrenes and 2-aminopyridines .
Propiedades
IUPAC Name |
2-pyridin-2-ylethylthiourea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLXTZMRWVQZJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=S)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630952 |
Source


|
| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Pyridin-2-yl)ethyl]thiourea | |
CAS RN |
180403-26-3 |
Source


|
| Record name | N-[2-(Pyridin-2-yl)ethyl]thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

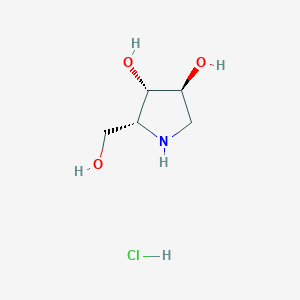
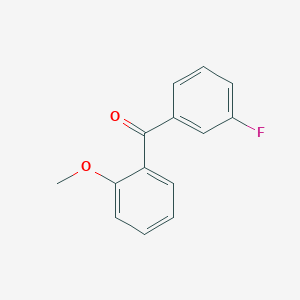
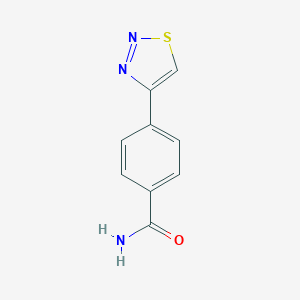


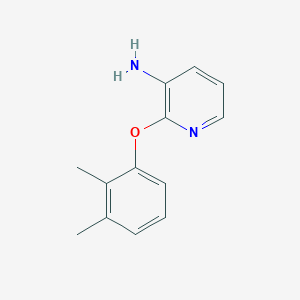
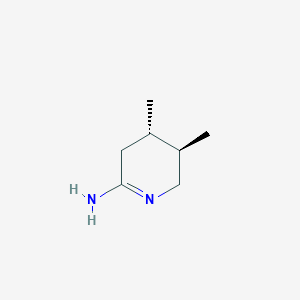
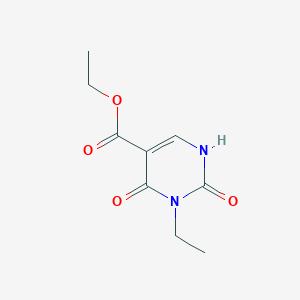
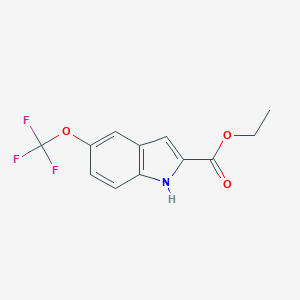
![tert-butyl N-[(3-hydroxyphenyl)methylamino]carbamate](/img/structure/B64170.png)
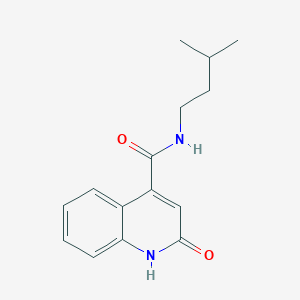
![4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde](/img/structure/B64175.png)
![3-[3-(Aminomethyl)phenoxy]-N,N-dimethylpropan-1-amine](/img/structure/B64177.png)
